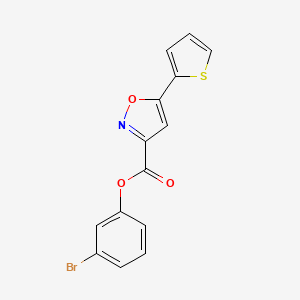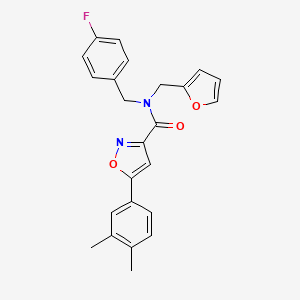
3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that features a bromophenyl group, a thiophene ring, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki–Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxazole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules and functional materials.
Mecanismo De Acción
The mechanism of action of 3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application:
Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it useful in devices like OLEDs and OFETs.
Comparación Con Compuestos Similares
3-Bromophenyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
3-Bromophenyl 5-(pyridin-2-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness:
- The presence of the thiophene ring in 3-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate imparts unique electronic properties, making it particularly suitable for applications in organic electronics .
- The bromophenyl group allows for further functionalization through nucleophilic aromatic substitution, providing versatility in synthetic applications .
Propiedades
Fórmula molecular |
C14H8BrNO3S |
|---|---|
Peso molecular |
350.19 g/mol |
Nombre IUPAC |
(3-bromophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H8BrNO3S/c15-9-3-1-4-10(7-9)18-14(17)11-8-12(19-16-11)13-5-2-6-20-13/h1-8H |
Clave InChI |
LGNXFAHOQIQNPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)OC(=O)C2=NOC(=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11363567.png)
![N-(Butan-2-YL)-2-{[4-(4-tert-butylphenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B11363569.png)

![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11363582.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B11363590.png)

![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-[(4-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11363602.png)
![1-(Allylthio)-5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11363604.png)
![(5-Fluoro-3-methyl-1-benzofuran-2-yl){4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11363605.png)
![5-[(4-ethylbenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363610.png)
![2-(4-bromophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11363611.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-nitrobenzamide](/img/structure/B11363623.png)
![N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11363625.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11363632.png)
